(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene
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Overview
Description
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene is a chemical compound characterized by its epoxy group and multiple double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene typically involves the peracid oxidation of tetraenes. This process produces a mixture of cis-epoxides, including 3,4-epoxy-1,6,9-triene, 6,7-epoxy-1,3,9-triene, and 9,10-epoxy-1,3,6-triene . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale peracid oxidation processes. These methods are optimized for yield and purity, often involving advanced separation techniques such as liquid chromatography (LC) and gas chromatography (GC) to isolate the desired epoxide .
Chemical Reactions Analysis
Types of Reactions
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The epoxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diols, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophiles, leading to various biological effects. The pathways involved in its action are still being studied, but it is known to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cis-9,10-epoxy-(3Z,6Z)-1,3,6-henicosatriene: Another epoxytriene with similar structural properties.
3,4-epoxy-1,6,9-triene: A related compound with an epoxy group at a different position.
6,7-epoxy-1,3,9-triene: Similar in structure but with variations in the position of the epoxy group.
Uniqueness
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene is unique due to its specific epoxy group positioning and the presence of multiple double bonds.
Properties
CAS No. |
97697-78-4 |
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Molecular Formula |
C₁₉H₃₄O |
Molecular Weight |
278.47 |
Synonyms |
rel-(2R,3S)-2-(2Z)-2-Dodecen-1-yl-3-(2Z)-2-penten-1-yloxirane; (2R,3S)-rel-2-(2Z)-2-Dodecenyl-3-(2Z)-2-pentenyl-oxirane; [2α(Z),3α(Z)]-2-(2-Dodecenyl)-3-(2-pentenyl)-oxirane; |
Origin of Product |
United States |
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